8-Amino-7-(2-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-Amino-7-(2-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound with a complex structure that includes an amino group, a chlorobenzyl group, and a purine core
Preparation Methods
The synthesis of 8-Amino-7-(2-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common synthetic route includes the alkylation of a purine derivative with a chlorobenzyl halide under basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3). Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
8-Amino-7-(2-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amino or chlorobenzyl groups are replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
8-Amino-7-(2-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 8-Amino-7-(2-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
8-Amino-7-(2-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds, such as:
8-amino-7-(4-fluorophenyl)-9,10,11,12-tetrahydrochromeno[3′,4′5,6]pyrano[2,3-b]quinolin-6(7H)-one: This compound has a different aromatic substitution pattern and a different core structure.
8-amino-7-(benzo[d][1,3]dioxo-5-yl)-9,10,11,12-tetrahydrochromeno[3′,4′5,6]pyrano[2,3-b]quinolone-6(7H)-one: This compound also features a different aromatic substitution and core structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and chlorobenzyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14ClN5O2 |
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Molecular Weight |
319.74 g/mol |
IUPAC Name |
8-amino-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H14ClN5O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(16)17-11)7-8-5-3-4-6-9(8)15/h3-6H,7H2,1-2H3,(H2,16,17) |
InChI Key |
FOVUZMAJAGXCOH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC3=CC=CC=C3Cl |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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